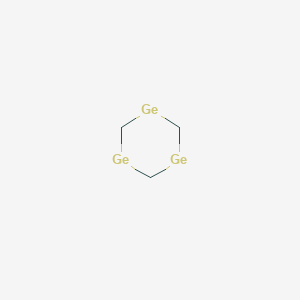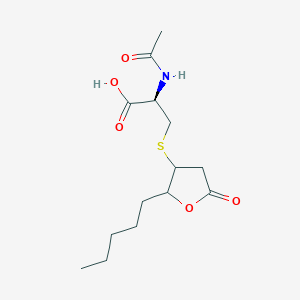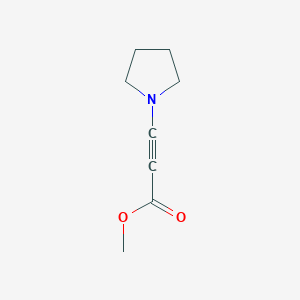![molecular formula C25H21N B14283479 N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131783-25-0](/img/structure/B14283479.png)
N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is a compound that belongs to the class of organic molecules known as triarylamines. These compounds are characterized by the presence of three aryl groups attached to a nitrogen atom. This particular compound is known for its use in organic electronics, particularly in the development of hole transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the reaction of 4-bromo-N-(4-methylphenyl)aniline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of hole transport materials for OLEDs and perovskite solar cells.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Diphenyl-N,N’-bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides optimal hole transport properties. This makes it particularly effective in enhancing the performance of OLEDs and perovskite solar cells compared to other similar compounds .
Propiedades
Número CAS |
131783-25-0 |
|---|---|
Fórmula molecular |
C25H21N |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-methyl-N-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-20-12-16-24(17-13-20)26(23-10-6-3-7-11-23)25-18-14-22(15-19-25)21-8-4-2-5-9-21/h2-19H,1H3 |
Clave InChI |
JEDXPDMDDZJDAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)







![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
